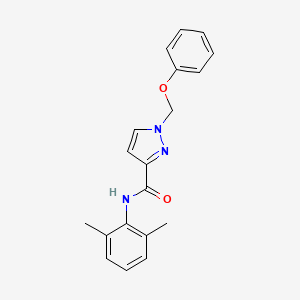![molecular formula C16H21N3O3S2 B10939704 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10939704.png)
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a benzothiophene core, a piperidine ring, and various functional groups including a cyano group and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Cyano Group: This step might involve nucleophilic substitution reactions.
Formation of the Piperidine Ring: This can be synthesized through reductive amination or other ring-closing methods.
Attachment of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the piperidine ring and the benzothiophene core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.
Scientific Research Applications
N~4~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The cyano group and sulfonyl group could play crucial roles in binding interactions, while the benzothiophene core might provide structural stability.
Comparison with Similar Compounds
Similar Compounds
N~4~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: can be compared with other benzothiophene derivatives or piperidine-based compounds.
Benzothiophene Derivatives: Compounds like benzothiophene sulfonamides or benzothiophene carboxamides.
Piperidine-Based Compounds: Compounds such as piperidine carboxamides or piperidine sulfonamides.
Uniqueness
The uniqueness of N4-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and ring structures, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H21N3O3S2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-24(21,22)19-8-6-11(7-9-19)15(20)18-16-13(10-17)12-4-2-3-5-14(12)23-16/h11H,2-9H2,1H3,(H,18,20) |
InChI Key |
BUNSHJDYYBLAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2,4-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10939625.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10939628.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10939638.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B10939644.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10939649.png)
![(2E)-1-(1-methyl-1H-pyrazol-3-yl)-3-{5-[(2-nitrophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10939653.png)
![6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939661.png)

![1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B10939676.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-tert-butylpropanamide](/img/structure/B10939684.png)
![3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10939694.png)
![[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](furan-2-yl)methanone](/img/structure/B10939696.png)


